2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C29H27N5O5S and its molecular weight is 557.63. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are recognized for their significant biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial effects. The core structure of quinazoline, a fused heterocyclic compound, has been the foundation for synthesizing numerous derivatives with enhanced biological activities. Researchers have explored the introduction of various bioactive moieties to the quinazoline nucleus to develop potential medicinal agents. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones by reacting 2-amino-5-aryl/alkyl-1’3’4’-thiadiazoyl with 2-substituted benzoxazin-2-one demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This underscores the quinazoline derivatives' potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).
Imidazoquinolinamines and Immune Response
Imiquimod and its analogues, non-nucleoside imidazoquinolinamines, exemplify the application of imidazoquinazoline derivatives in modulating immune responses. These compounds activate the immune system through localized induction of cytokines, showcasing antiviral, antiproliferative, and antitumor activities. Their role in topical treatments for various cutaneous diseases highlights the therapeutic versatility of imidazoquinazoline derivatives (Syed, 2001).
Optoelectronic Materials from Quinazoline Derivatives
Beyond medicinal applications, quinazoline derivatives have also found use in optoelectronic materials due to their luminescent properties. These derivatives are incorporated into π-extended conjugated systems, yielding novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The research in this area emphasizes the structural diversity of quinazoline derivatives for creating advanced optoelectronic materials (Lipunova et al., 2018).
Environmental and Analytical Applications
Quinazoline derivatives also play a role in environmental science and analytical chemistry. For instance, their utility in the development of specific and sensitive assays for pharmaceutical analysis underlines the broader applicability of these compounds in scientific research, beyond their biological activities (Rode & Tajne, 2021).
properties
IUPAC Name |
2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-20-11-7-18(8-12-20)16-30-25(35)15-24-28(37)34-27(32-24)22-5-3-4-6-23(22)33-29(34)40-17-26(36)31-19-9-13-21(39-2)14-10-19/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGGDGLYHDTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
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